1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle
1-Aminopiperidin-2-one: A Technical Overview of a Niche Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminopiperidin-2-one, a heterocyclic organic compound, presents a unique structural motif with potential applications in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive summary of the currently available information on its chemical structure, properties, and synthesis. However, it is important to note that detailed experimental data, including comprehensive spectral analyses and biological activity studies, for 1-Aminopiperidin-2-one (CAS 31967-09-6) are not extensively reported in publicly accessible scientific literature. Much of the available information is extrapolated from data on its isomers and related compounds. This document aims to consolidate the existing knowledge and highlight the areas where further research is required.
Chemical Structure and Identification
1-Aminopiperidin-2-one is a six-membered lactam ring with an amino group attached to the nitrogen atom of the amide functionality.
Systematic IUPAC Name: 1-aminopiperidin-2-one Molecular Formula: C₅H₁₀N₂O[1] Molecular Weight: 114.15 g/mol [1] CAS Registry Number: 31967-09-6[1]
The chemical structure of 1-Aminopiperidin-2-one is as follows:
Physicochemical Properties
Quantitative data for 1-Aminopiperidin-2-one is sparse in peer-reviewed literature. The following table summarizes the predicted and available physical properties. It is crucial to recognize that some of these values are computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 114.15 g/mol | PubChem[1] |
| Boiling Point | 207.7 °C at 760 mmHg | LookChem[2] |
| Density | 1.123 g/cm³ | LookChem[2] |
| Refractive Index | 1.508 | LookChem[2] |
| Flash Point | 79.4 °C | LookChem[2] |
| Vapor Pressure | 0.222 mmHg at 25°C | LookChem[2] |
| LogP (predicted) | -0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |
Synthesis of 1-Aminopiperidin-2-one
The following diagram illustrates a generalized and hypothetical synthetic workflow for piperidone synthesis, which could be adapted for 1-Aminopiperidin-2-one.
Caption: A generalized, hypothetical workflow for the synthesis of 1-Aminopiperidin-2-one.
Spectral Data (Predicted)
No experimentally obtained NMR, IR, or Mass Spectra for 1-Aminopiperidin-2-one have been identified in the available literature. Spectroscopic prediction tools can provide an estimation of the expected spectral features.
¹H NMR (Predicted):
-
Protons on the carbon adjacent to the carbonyl group (C3) would likely appear downfield (δ ~2.2-2.5 ppm).
-
Protons on the carbon adjacent to the N-amino group (C6) would also be downfield (δ ~3.0-3.4 ppm).
-
The remaining methylene protons (C4, C5) would likely appear as complex multiplets in the upfield region (δ ~1.7-2.1 ppm).
-
The protons of the NH₂ group would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR (Predicted):
-
The carbonyl carbon (C2) would be the most downfield signal (δ ~170-175 ppm).
-
The carbon adjacent to the N-amino group (C6) would be in the range of δ ~45-55 ppm.
-
The other ring carbons would appear in the aliphatic region (δ ~20-35 ppm).
IR Spectroscopy (Predicted):
-
A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹.
-
N-H stretching vibrations from the primary amino group would be expected in the region of 3300-3500 cm⁻¹ as two distinct bands.
-
N-H bending vibrations would be observed around 1590-1650 cm⁻¹.
-
C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹.
Biological Activity and Drug Development Potential
There is a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway involvement of 1-Aminopiperidin-2-one in the public domain. While the piperidine and piperidinone scaffolds are present in many biologically active molecules, the specific contribution of the 1-amino substitution on the lactam nitrogen is uncharacterized.
Derivatives of aminopiperidines have been investigated for various therapeutic targets. For instance, aminopiperidine derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment. However, these studies focus on different isomers and substitution patterns.
The following diagram illustrates a general logical relationship in early-stage drug discovery where a novel scaffold like 1-aminopiperidin-2-one might be evaluated.
Caption: A simplified logical workflow for the evaluation of a novel chemical scaffold.
Conclusion and Future Directions
1-Aminopiperidin-2-one remains a poorly characterized molecule. While its structure is known and some basic physicochemical properties have been predicted, a significant data gap exists concerning its synthesis, comprehensive spectral characterization, and biological activity. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:
-
Development of a robust and reproducible synthetic protocol.
-
Complete spectral characterization using NMR, IR, and mass spectrometry to confirm its structure and provide reference data.
-
In vitro screening against a panel of biological targets to identify any potential therapeutic applications.
The information presented in this guide is based on the limited data available and should be used as a starting point for further investigation. Experimental validation of the predicted properties and exploration of the biological potential of 1-Aminopiperidin-2-one are essential next steps in understanding the significance of this unique heterocyclic compound.
